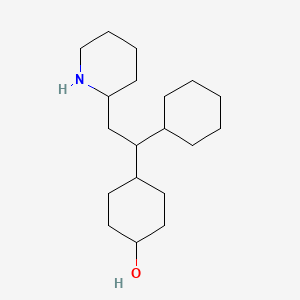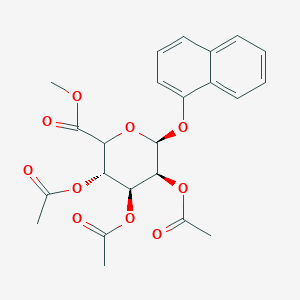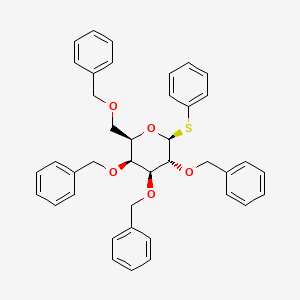
3-O-Acetyl-26-hydroxy Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-O-Acetyl-26-hydroxy Cholesterol” is an intermediate in the production of cholesterol metabolites . It has a molecular weight of 444.69 and a molecular formula of C29H48O3 .
Synthesis Analysis
The synthesis of cholesterol, like that of most biological lipids, begins from the two-carbon acetate group of acetyl-CoA and requires a total of 18 different enzymes . The process of cholesterol synthesis is described in the following: two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .
Molecular Structure Analysis
Chemically, cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The presence of a hydrophilic 3-hydroxy headgroup on the A-ring, together with a hydrophobic hydrocarbon body, gives the molecule an amphiphilic nature .
Chemical Reactions Analysis
Cholesterol homeostasis is vital for proper cellular and systemic functions. Disturbed cholesterol balance underlies not only cardiovascular disease but also an increasing number of other diseases such as neurodegenerative diseases and cancers . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-O-Acetyl-26-hydroxy Cholesterol” include a molecular weight of 444.69 and a molecular formula of C29H48O3 .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Applications
Cholesterol-based compounds, including 3-O-Acetyl-26-hydroxy Cholesterol, have been extensively studied for their potential in drug delivery . The unique properties of these compounds, such as their lipophilicity and ability to interact with cell membranes, make them ideal candidates for designing drug delivery systems .
Bioimaging Applications
Another promising application of cholesterol-based compounds is in the field of bioimaging . These compounds can be used to create contrast agents for various imaging techniques, providing a non-invasive way to visualize biological processes and structures .
Cholesterol-Based Liquid Crystals
Cholesterol-based compounds are known to form liquid crystals, which have potential applications in various fields, including display technology, sensors, and optical devices .
Cholesterol-Based Gelators
These compounds can also act as gelators, substances that can induce gelation in certain liquids . This property can be exploited in various applications, such as the creation of soft materials and the design of drug delivery systems .
Anticancer, Antimicrobial, and Antioxidant Compounds
Some cholesterol-based compounds have shown promising anticancer, antimicrobial, and antioxidant activities . These properties could be harnessed for the development of new therapeutic agents .
Regulation of Cholesterol Metabolism
Cholesterol-based compounds, including 3-O-Acetyl-26-hydroxy Cholesterol, play a crucial role in the regulation of cholesterol metabolism . They can influence the activity of various enzymes involved in cholesterol synthesis, potentially offering a way to control cholesterol levels in the body .
Wirkmechanismus
Safety and Hazards
The safety and hazards of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, it is stated that it is for research use only and not intended for diagnostic or therapeutic use .
Zukünftige Richtungen
The future directions of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, given its role as an intermediate in the production of cholesterol metabolites , it may continue to be a subject of research in understanding cholesterol metabolism and related diseases.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPBATUQHQGW-YFCBXXETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-26-hydroxy Cholesterol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)





![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)



![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
